molecular formula C18H15NO4 B5502196 2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide

2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide

Cat. No. B5502196
M. Wt: 309.3 g/mol
InChI Key: BUEUUNZKRKEIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide involves complex organic reactions, including etherification, oximation, Beckmann rearrangement, and Ugi reactions. These processes often require the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structures (Chen et al., 2012) (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds features intricate hydrogen bonding and π-π interactions. For example, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide exhibits a centrosymmetric dimer formation due to intermolecular H-bonds and intramolecular π-π interactions, contributing to its stability (Anuradha et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide can be complex, involving interactions with phosphorus ylides, leading to the formation of various derivatives. These reactions underline the reactive versatility and potential for further chemical modification of such compounds (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

Physical properties of these compounds can be deduced from their crystal structures, including lattice constants and molecular geometries, as determined by X-ray diffraction analysis. Such studies provide insights into the solid-state characteristics and molecular arrangements critical for understanding their physical behavior (Anuradha et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of compounds like 2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, are influenced by their molecular structure, which includes functional groups and their arrangements. Detailed studies on their synthesis and molecular structure offer insights into their chemical behavior and potential interactions with other molecules (Chen et al., 2012) (Bezergiannidou‐Balouctsi et al., 1993).

Scientific Research Applications

Antibacterial Effects

Research on similar compounds, such as those synthesized from 4-hydroxy-chromen-2-one, has shown significant antibacterial activity. For instance, synthesized compounds like 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride and N-{3-[Diethoxy-(2-hydroxy-phenyl)-methyl]-2-oxo-2H-chromen-4-yl}-acetamide displayed high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Antimicrobial Activity

Coumarin derivatives, such as those related to 2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, have been shown to possess antimicrobial properties. For example, thiazole substituted coumarins have been synthesized and demonstrated antibacterial and antifungal activities (Parameshwarappa et al., 2009).

Molecular and Crystal Structure Analysis

The molecular and crystal structure of similar compounds have been extensively studied. For instance, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide has been characterized through single crystal X-ray diffraction data, revealing details like intermolecular H-bonds and intramolecular π-π interactions (Anuradha et al., 2012).

Anti-inflammatory and Analgesic Properties

Research has explored the potential of coumarinyl amides in medical applications, particularly their anti-inflammatory and analgesic activities. In vivo studies have demonstrated significant effects, such as edema protection and analgesic activity, in animal models (Ronad et al., 2008).

Antioxidant and Enzyme Inhibitory Activities

Novel coumarin derivatives have been studied for their inhibitory effects on certain enzymes and antioxidant properties. For instance, some derivatives have shown inhibitory activity against carbonic anhydrase enzymes and exhibited significant antioxidant capacities (Kurt et al., 2016).

Synthesis and Characterization of Derivatives

Various studies have focused on the synthesis and characterization of new derivatives based on the coumarin structure, leading to the discovery of compounds with potential pharmacological applications. For example, the synthesis of Schiff base metal complexes using coumarin derivatives has been reported, indicating potential use as catalysts in chemical reactions (Youssef et al., 2010).

Mechanism of Action

The compound and its derivatives have been evaluated for their D2 and 5HT2 antagonistic activity as a measure of atypical antipsychotic property .

Future Directions

The compound and its derivatives have shown significant inhibitory activity against the growth of tested bacterial strains . Therefore, they could be further explored for their potential as antimicrobial agents. Additionally, their antipsychotic properties could also be investigated further .

properties

IUPAC Name

2-methoxy-N-(4-methyl-2-oxochromen-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-9-17(20)23-16-10-12(7-8-13(11)16)19-18(21)14-5-3-4-6-15(14)22-2/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEUUNZKRKEIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.